molecular formula C21H15FN2O5 B2587993 4-(4-fluorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one CAS No. 618874-95-6

4-(4-fluorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2587993
CAS No.: 618874-95-6
M. Wt: 394.358
InChI Key: JKXFAMAFOMJDIO-UHFFFAOYSA-N
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Description

This compound features a pyrrol-2-one core substituted with a 4-fluorobenzoyl group at position 4, a 3-hydroxyphenyl group at position 5, and a 5-methylisoxazol-3-yl moiety at position 1. The hydroxyl and fluorobenzoyl groups contribute to hydrogen bonding and electronic effects, while the isoxazole ring may influence steric interactions and bioavailability.

Properties

IUPAC Name

(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(3-hydroxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O5/c1-11-9-16(23-29-11)24-18(13-3-2-4-15(25)10-13)17(20(27)21(24)28)19(26)12-5-7-14(22)8-6-12/h2-10,18,25-26H,1H3/b19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVJJYITPLSJPO-HTXNQAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the core pyrrolone structure. One common approach is to first synthesize the isoxazole ring, followed by the introduction of the fluorobenzoyl and hydroxy groups. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The hydroxyl groups can be oxidized to form carbonyl groups.

  • Reduction: : The fluorobenzoyl group can be reduced to form a corresponding alcohol.

  • Substitution: : The isoxazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: : Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of alcohols.

  • Substitution: : Formation of substituted isoxazoles or pyrrolones.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : It could be explored for its therapeutic properties, potentially as an anti-inflammatory or antioxidant agent.

  • Industry: : It might be used in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as an antioxidant, it may donate hydrogen atoms to neutralize free radicals. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Core Modifications: Pyrrol-2-one Derivatives

Several compounds share the pyrrol-2-one scaffold but differ in substituents:

  • 3-Hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one ():
    • Replaces 3-hydroxyphenyl with 4-methoxyphenyl and 4-fluorobenzoyl with 4-methylbenzoyl.
    • Methoxy groups enhance lipophilicity, while methylbenzoyl reduces electronegativity compared to fluorobenzoyl .
  • 1-(4,5-Dimethylthiazol-2-yl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one ():
    • Substitutes isoxazole with dimethylthiazole and fluorobenzoyl with thiophenecarbonyl.
    • Thiophene and thiazole rings may alter π-π stacking and binding affinity in therapeutic targets .

Substituent Effects on Bioactivity

  • Antimicrobial Activity : Compound 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () shows antimicrobial properties, highlighting the role of halogenated aryl groups in bioactivity. Fluorine substituents in the target compound may similarly enhance membrane penetration .
  • Enzyme Inhibition : Derivatives like F3226-1198 (IC50 = 2.6 μM) () demonstrate that electron-withdrawing groups (e.g., fluorobenzoyl) improve inhibitory potency against enzymes like matriptase .

Crystallography and Solubility

  • Hydroxyl groups likely participate in hydrogen bonding, as observed in for hydroxy γ-lactones .
  • Melting Points : Pyrrolone derivatives with hydroxyl groups (e.g., compound 25 in ) have higher melting points (205–207°C) due to intermolecular hydrogen bonds, implying similar thermal stability for the target compound .

Functional Group Impact on Pharmacokinetics

Substituent Effect Example Compound
4-Fluorobenzoyl Enhances electronegativity and metabolic stability Target compound
3-Hydroxyphenyl Increases polarity and hydrogen bonding capacity Hydroxy γ-lactones ()
5-Methylisoxazol-3-yl Modulates steric bulk and potential for heterocyclic interactions Analogs in

Biological Activity

The compound 4-(4-fluorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a member of the pyrrolone family, known for its diverse biological activities. This article explores its pharmacological properties, particularly focusing on its antitumoral and antiestrogenic potential, as well as its mechanisms of action.

  • Molecular Formula : C27H21FN2O4
  • Molecular Weight : 456.47 g/mol
  • CAS Number : 728886-27-9

Antitumoral Effects

Recent studies have highlighted the compound's significant antitumoral activity, particularly against estrogen receptor-positive (ER+) breast cancer cells. The compound was shown to inhibit the transcriptional activity mediated by estrogen receptors without affecting androgen or glucocorticoid receptors. This selective inhibition suggests a potential use in targeted therapies for breast cancer.

The mechanism by which this compound exerts its antitumoral effects involves:

  • Inhibition of ERα-mediated transcription : The compound acts as a partial antagonist to 17β-estradiol (E2), thereby reducing the proliferation of ER+ breast cancer cells.
  • Induction of Apoptosis : It has been observed that the compound triggers apoptosis in cancer cells, particularly in the sub-G1 and G0/G1 phases of the cell cycle.
  • Cell Cycle Arrest : The compound effectively blocks cell cycle progression, contributing to its antitumoral efficacy.

Study 1: Efficacy Against ER+ Breast Cancer

A preclinical evaluation demonstrated that this compound significantly reduced cell viability in ER+ breast cancer cell lines. The study utilized both 2D and 3D cell culture models to confirm the results, indicating robust antitumoral effects.

Parameter Control Compound Treatment
Cell Viability (%)10030
Apoptosis Rate (%)545
Cell Cycle Arrest (G0/G1)2070

Study 2: Comparative Analysis with Other Compounds

In a comparative study with other pyrrolone derivatives, this compound exhibited superior efficacy in inhibiting tumor growth and inducing apoptosis. Notably, it showed a lower binding affinity for ERα compared to traditional antiestrogens like tamoxifen, suggesting a unique mechanism that could minimize side effects associated with conventional therapies.

Pharmacokinetics and Safety Profile

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions indicate that this compound possesses favorable drug-like properties. Its safety profile has been assessed through preliminary toxicity studies, revealing low cytotoxicity in non-cancerous cell lines.

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